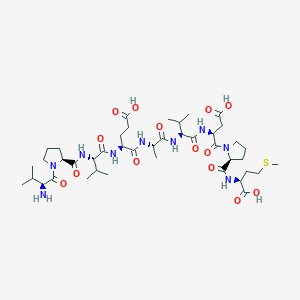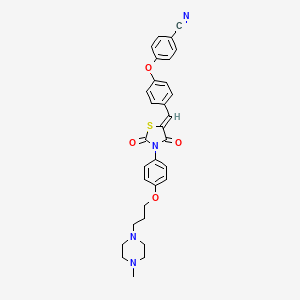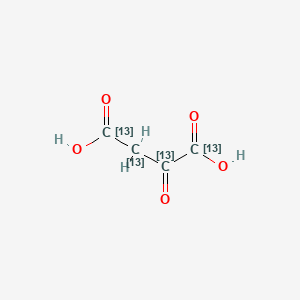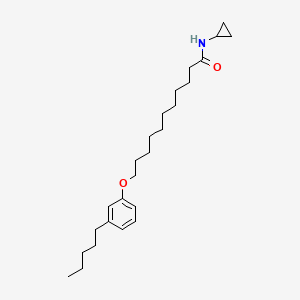
12E,14-Labdadien-20,8beta-olide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12E,14-Labdadien-20,8beta-olide: is a labdane diterpenoid, a type of natural product that can be isolated from the rhizomes of Isodon yuennanensis . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 12E,14-Labdadien-20,8beta-olide involves the use of naturally occurring diterpenoids such as (+)-sclareolide and (+)-sclareol as starting materials. These starting materials enable the gram-scale preparation of key intermediates like totarane and s-trans-12E,14-Labdadien-20,8beta-olide . The synthesis typically involves a thermal or erbium-catalyzed intermolecular Diels-Alder reaction .
Industrial Production Methods: : Industrial production of this compound is primarily based on extraction from the rhizomes of Isodon yuennanensis . The compound is then purified using various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Chemical Reactions Analysis
Types of Reactions: : 12E,14-Labdadien-20,8beta-olide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : The compound reacts with common reagents under specific conditions. For example, oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, while reduction reactions may use reagents such as lithium aluminum hydride .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: : In chemistry, 12E,14-Labdadien-20,8beta-olide is used as a starting material for the synthesis of various labdane diterpenoids .
Biology: : In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties .
Medicine: : In medicine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer .
Industry: : In the industrial sector, the compound is used in the production of natural product-based pharmaceuticals and other bioactive compounds .
Mechanism of Action
The mechanism of action of 12E,14-Labdadien-20,8beta-olide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit nitric oxide production in activated macrophages, which is a key pathway involved in inflammation . The compound’s effects are mediated through its interaction with enzymes and receptors involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to 12E,14-Labdadien-20,8beta-olide include other labdane diterpenoids such as s-trans-8(17),12E,14-labdatrien-20-oic acid and hinokiol .
Uniqueness: : What sets this compound apart from other similar compounds is its specific chemical structure and the unique biological activities it exhibits. Its ability to inhibit nitric oxide production and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(1R,6S,9S,12R)-5,5,9-trimethyl-12-[(2E)-3-methylpenta-2,4-dienyl]-10-oxatricyclo[7.2.1.01,6]dodecan-11-one |
InChI |
InChI=1S/C20H30O2/c1-6-14(2)8-9-16-19(5)13-10-15-18(3,4)11-7-12-20(15,16)17(21)22-19/h6,8,15-16H,1,7,9-13H2,2-5H3/b14-8+/t15-,16-,19-,20+/m0/s1 |
InChI Key |
SBFYFPUOUKFWPX-MFGREBOPSA-N |
Isomeric SMILES |
C/C(=C\C[C@H]1[C@@]2(CC[C@@H]3[C@@]1(CCCC3(C)C)C(=O)O2)C)/C=C |
Canonical SMILES |
CC(=CCC1C2(CCC3C1(CCCC3(C)C)C(=O)O2)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















